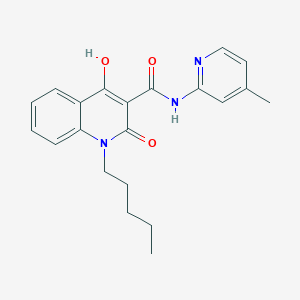
isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate, also known as IQA, is a chemical compound that has been extensively studied for its potential use in scientific research. IQA has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers investigating various aspects of cellular signaling pathways and disease mechanisms.
Mécanisme D'action
The mechanism of action of isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate involves the inhibition of protein kinase activity through binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target proteins, leading to downstream effects on cellular signaling pathways.
Biochemical and physiological effects:
isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been found to have a range of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of neuroinflammation. These effects have been attributed to the inhibition of protein kinase activity and downstream effects on cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate in lab experiments is its selectivity for certain kinases, which allows for targeted inhibition of specific signaling pathways. However, isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
For research on isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate could include further studies of its selectivity for specific kinases, as well as investigations into its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, research could focus on developing more soluble forms of isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate for use in aqueous solutions.
Méthodes De Synthèse
The synthesis of isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with isobutyl chloroacetate in the presence of a base catalyst. This reaction produces isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate as a white crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
Isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been used in a variety of scientific research applications, including studies of protein kinase signaling pathways, cancer cell proliferation, and neurodegenerative diseases. isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been found to inhibit the activity of protein kinases, which play a critical role in many cellular processes, including cell growth and proliferation. This inhibition has been shown to be selective for certain kinases, making isobutyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate a potentially valuable tool for studying specific signaling pathways.
Propriétés
IUPAC Name |
2-methylpropyl 2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-9(2)8-20-13(17)7-11-14(18)10-5-3-4-6-12(10)16-15(11)19/h3-6,9H,7-8H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTJZWBXUGDFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid isobutyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone](/img/structure/B5913749.png)
![9-hydroxy-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-cyclohepta[d]pyrido[2',3':4,5]thieno[2,3-b]pyridin-11(12H)-one](/img/structure/B5913760.png)



![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)
